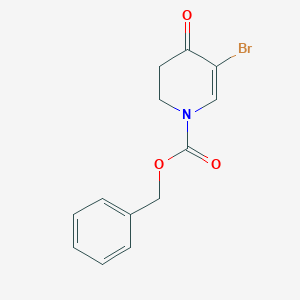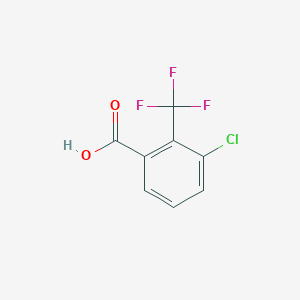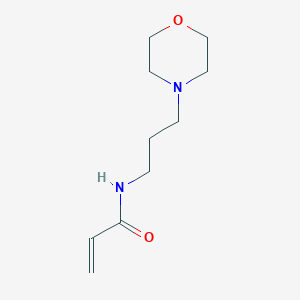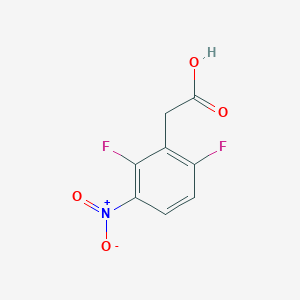![molecular formula C12H11NO2 B1600910 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione CAS No. 73356-94-2](/img/no-structure.png)
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione (ATD) is a cyclic dione that has recently been the focus of much research due to its potential applications in various scientific fields. ATD has been found to possess a wide range of properties, including antifungal, antibacterial, anti-inflammatory, and anticancer activities. It has also been used in the synthesis of various compounds.
Applications De Recherche Scientifique
Nanotechnology
Finally, the compound could play a role in nanotechnology. Its ability to form well-defined structures may be useful in the creation of nanoscale devices or sensors, contributing to advancements in electronics and diagnostics.
Each of these applications leverages the unique chemical structure of 1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione to explore new frontiers in scientific research and technology development. The compound’s versatility opens up numerous possibilities for innovation across various fields of study .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione involves the cyclization of a precursor compound containing a diene and a diketone functional group. The diene and diketone functional groups are brought into close proximity through a series of reactions, leading to the formation of the tricyclic ring system.", "Starting Materials": [ "2,4-pentanedione", "1,3-cyclohexadiene", "ammonium acetate", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 1,3-cyclohexadiene is reacted with 2 equivalents of 2,4-pentanedione in the presence of ammonium acetate and acetic acid to form the dienone intermediate.", "Step 2: The dienone intermediate is treated with sodium hydroxide to form the enolate intermediate.", "Step 3: The enolate intermediate undergoes intramolecular cyclization to form the tricyclic ring system.", "Step 4: The tricyclic ring system is isolated and purified through column chromatography using ethanol as the eluent." ] } | |
Numéro CAS |
73356-94-2 |
Nom du produit |
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione |
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione |
InChI |
InChI=1S/C12H11NO2/c14-10-4-5-11(15)13-7-6-8-2-1-3-9(10)12(8)13/h1-3H,4-7H2 |
Clé InChI |
HUZRDLIPCFTNIF-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |
SMILES canonique |
C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






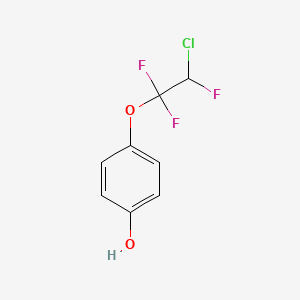
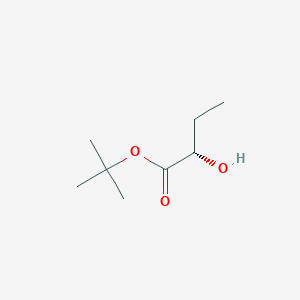
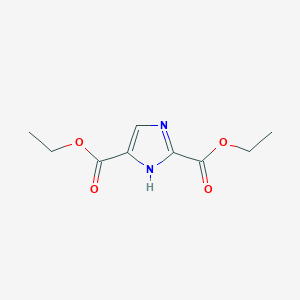

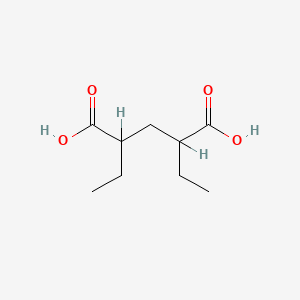
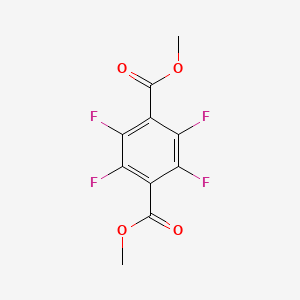
![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)
